molecular formula C9H4Cl2F3N B2923607 3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile CAS No. 1824274-76-1

3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B2923607
CAS No.: 1824274-76-1
M. Wt: 254.03
InChI Key: PQMPMRZMPUAPCM-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile compound characterized by a benzene ring substituted with chlorine atoms at positions 3 and 4, a trifluoromethyl (-CF₃) group at position 5, and an acetonitrile (-CH₂CN) side chain. This structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry and agrochemical research.

Properties

IUPAC Name

2-[3,4-dichloro-5-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F3N/c10-7-4-5(1-2-15)3-6(8(7)11)9(12,13)14/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMPMRZMPUAPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and trifluoromethyl iodide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, solvents like DMF or acetonitrile, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Industry: It serves as a building block in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The main compound distinguishes itself with two chlorine atoms at positions 3 and 4, whereas analogs like 2-Chloro-5-(trifluoromethyl)phenylacetonitrile () and 3-(Trifluoromethyl)phenylacetonitrile () have fewer halogens or different substitution patterns.
  • Ring System : The pyridine derivative () introduces nitrogen into the aromatic system, altering electronic properties compared to benzene-based analogs .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Availability (as of 2025) Stability Notes
This compound 264.5 Discontinued Likely sensitive to hydrolysis
3-(Trifluoromethyl)phenylacetonitrile 185.14 Available (Kanto Reagents) Stable below 25°C
2-Chloro-5-(trifluoromethyl)phenylacetonitrile 223.6 Limited commercial data No specific stability warnings
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile 298.48 Available upon inquiry Higher molecular weight

Key Observations :

  • Molecular Weight : The brominated analog (298.48 g/mol) is significantly heavier due to bromine’s atomic mass .
  • Availability : The main compound’s discontinuation contrasts with the commercial availability of simpler analogs like 3-(Trifluoromethyl)phenylacetonitrile, which is sold by Kanto Reagents in >98% purity .

Biological Activity

3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H6Cl2F3N
  • Molecular Weight : 260.06 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceWhite to light yellow solid

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which contributes to its pharmacological effects. This compound has shown potential in inhibiting certain enzymes and receptors involved in disease processes.

Pharmacological Properties

  • Anticancer Activity : Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against cancer cell lines. For instance, similar compounds have demonstrated significant inhibition of tumor growth in preclinical models.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : The compound has been evaluated for antimicrobial properties, with preliminary results showing effectiveness against various bacterial strains.

Case Studies

  • Study on Anticancer Effects :
    • A study published in MDPI highlighted the role of trifluoromethyl-containing compounds in enhancing anticancer activity. The introduction of the trifluoromethyl group was linked to increased potency against specific cancer cell lines compared to non-fluorinated analogs .
  • Neuroprotective Mechanisms :
    • Research indicated that compounds similar to this compound could inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease. This suggests a potential neuroprotective role .
  • Antimicrobial Studies :
    • In vitro studies have shown that the compound displays activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

CompoundBiological ActivityNotes
2-(Trifluoromethyl)phenylacetonitrileModerate anticancer activityLacks chlorine substitution
4-Chloro-3-trifluoromethylphenylacetonitrileEnhanced neuroprotective effectsDifferent substitution pattern
3-TrifluoromethylbenzylacetonitrileAntimicrobial propertiesSimilar structure but different functional groups

Q & A

Q. What safety protocols are critical given its acute toxicity (e.g., dermal/ inhalation hazards)?

  • Safety Measures :
  • Use fume hoods, ABEK respirators, and nitrile gloves during handling .
  • Store at 0–6°C in sealed containers under N₂ to prevent degradation .

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